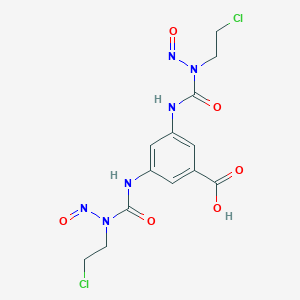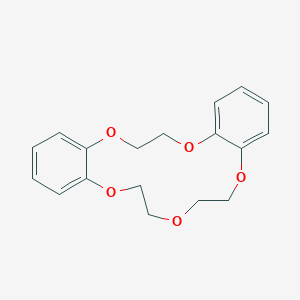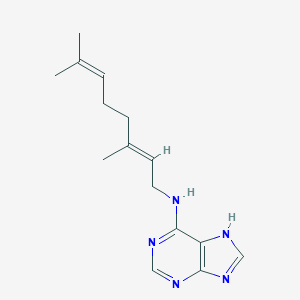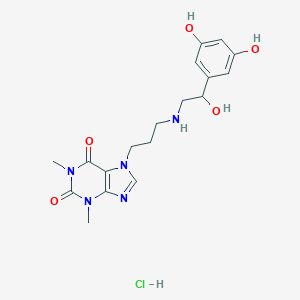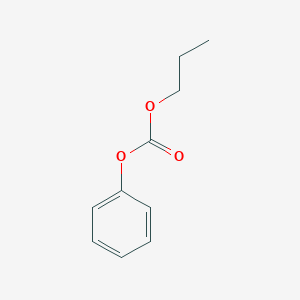
Phenyl propyl carbonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phenyl propyl carbonate is a chemical compound that is used in various scientific research applications. It is also known as PPC and is a colorless liquid with a mild odor. PPC is primarily used as a solvent in the production of perfumes, cosmetics, and other personal care products. In recent years, PPC has gained attention in the scientific community due to its potential applications in drug delivery and as a stabilizer in polymer production.
Applications De Recherche Scientifique
PPC has been extensively studied for its potential applications in drug delivery. It has been shown to improve the solubility and stability of poorly soluble drugs, making them more effective. PPC can also act as a prodrug, which means that it can be converted into an active drug molecule in the body. This property makes it a promising candidate for targeted drug delivery.
PPC has also been used as a stabilizer in the production of polymers. It can improve the thermal stability and mechanical properties of polymers, making them more durable and resistant to degradation.
Mécanisme D'action
PPC is a small molecule that can easily penetrate cell membranes. It has been shown to interact with lipid bilayers, which can affect the permeability and fluidity of the membrane. This property can be exploited in drug delivery applications to improve the uptake of drugs by cells.
Effets Biochimiques Et Physiologiques
PPC has low toxicity and is generally considered safe for use in scientific research applications. It has been shown to have minimal effects on cell viability and metabolism. However, further studies are needed to fully understand the biochemical and physiological effects of PPC.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of PPC is its versatility. It can be used as a solvent, stabilizer, and drug delivery agent. It is also relatively easy to synthesize and purify. However, one limitation of PPC is its low water solubility, which can make it difficult to use in aqueous solutions.
Orientations Futures
There are several future directions for research on PPC. One area of interest is the development of new drug delivery systems using PPC. Researchers are exploring the use of PPC in combination with other polymers and lipids to improve drug delivery efficiency. Another area of interest is the use of PPC as a stabilizer in the production of biodegradable polymers. PPC has been shown to improve the mechanical properties of polymers, which can increase their lifespan and reduce environmental impact. Finally, further studies are needed to fully understand the biochemical and physiological effects of PPC, particularly in the context of drug delivery.
Méthodes De Synthèse
PPC can be synthesized through the esterification of phenyl alcohol with propylene carbonate in the presence of a catalyst. The reaction takes place at high temperatures and pressures, and the resulting product is purified through distillation. The purity of the final product is crucial for its use in scientific research applications.
Propriétés
Numéro CAS |
13183-16-9 |
|---|---|
Nom du produit |
Phenyl propyl carbonate |
Formule moléculaire |
C10H12O3 |
Poids moléculaire |
180.2 g/mol |
Nom IUPAC |
phenyl propyl carbonate |
InChI |
InChI=1S/C10H12O3/c1-2-8-12-10(11)13-9-6-4-3-5-7-9/h3-7H,2,8H2,1H3 |
Clé InChI |
UXLOWURRLHBLIK-UHFFFAOYSA-N |
SMILES |
CCCOC(=O)OC1=CC=CC=C1 |
SMILES canonique |
CCCOC(=O)OC1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



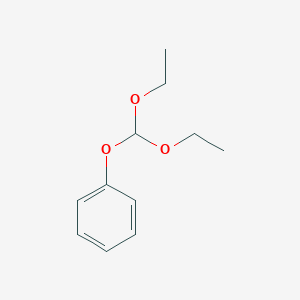
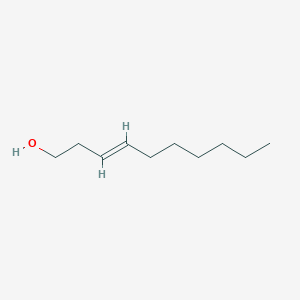
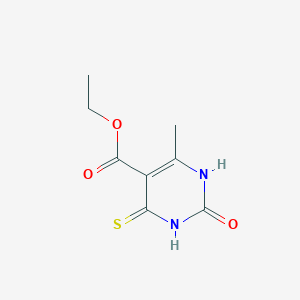

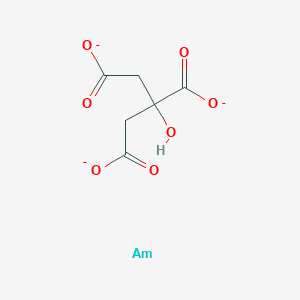
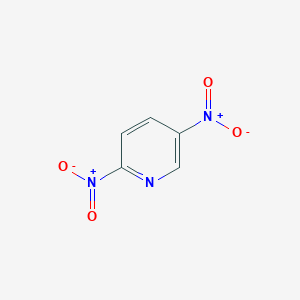
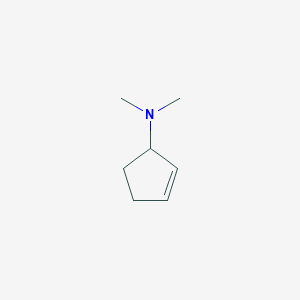
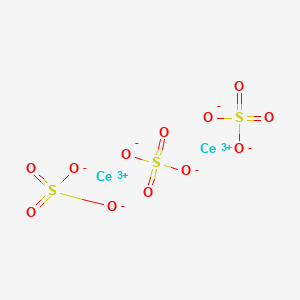
![3-[(2-Chloro-3-methyl-4-{(e)-[4-(methylsulfonyl)phenyl]diazenyl}phenyl)(ethyl)amino]propanenitrile](/img/structure/B80349.png)
